![molecular formula C20H15N3O B2437251 5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole CAS No. 184098-17-7](/img/structure/B2437251.png)
5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole
Overview
Description
“5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole” is a compound that contains a benzimidazole core, which is a heterocyclic aromatic organic compound. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white or colorless solid that appears in form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been widely studied. Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been extensively studied. For instance, benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole, which is part of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Antiviral Applications
A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which could potentially include our compound of interest, have been synthesized and evaluated for their antiproliferative activity against nine different cancer cell lines . This suggests a potential application of the compound in the development of new antiviral agents.
Antimicrobial Applications
Pyridine compounds, including potentially our compound of interest, have been noted for their antimicrobial properties . This suggests that the compound could be used in the development of new antimicrobial agents.
Antitumor Applications
As mentioned above, the antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines suggests a potential application of the compound in the development of new antitumor agents .
Analgesic Applications
Pyridine compounds have been noted for their analgesic properties . This suggests that the compound could potentially be used in the development of new pain relief medications.
Anti-inflammatory Applications
Pyridine compounds have also been noted for their anti-inflammatory properties . This suggests a potential application of the compound in the development of new anti-inflammatory agents.
Antioxidant Applications
Pyridine compounds have been noted for their antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidant agents.
Anti-Alzheimer’s Applications
Pyridine compounds have been noted for their anti-Alzheimer’s properties . This suggests a potential application of the compound in the development of new treatments for Alzheimer’s disease.
Antidiabetic Applications
Pyridine compounds have been noted for their antidiabetic properties . This suggests that the compound could potentially be used in the development of new treatments for diabetes.
properties
IUPAC Name |
1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14(24)15-7-8-20-19(11-15)22-13-23(20)18-6-2-4-16(10-18)17-5-3-9-21-12-17/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLBDUSUXYEKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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